molecular formula C25H27N3O5S B2550087 N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1421454-17-2

N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2550087
CAS No.: 1421454-17-2
M. Wt: 481.57
InChI Key: LVKVBBNCOPNUAM-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound with a unique structure that includes a naphthalene ring, a quinoline derivative, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the synthesis of the quinoline derivative. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reactions and purify the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline or naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is unique due to its combination of a naphthalene ring, a quinoline derivative, and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-34(32,33)28-15-5-8-18-11-12-19(16-22(18)28)27-25(31)24(30)26-14-13-23(29)21-10-4-7-17-6-2-3-9-20(17)21/h2-4,6-7,9-12,16,23,29H,5,8,13-15H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVBBNCOPNUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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